molecular formula C15H19NO5S3 B2689153 methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034328-67-9

methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2689153
CAS No.: 2034328-67-9
M. Wt: 389.5
InChI Key: ZPUPWXSVCABJOH-UHFFFAOYSA-N
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Description

Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like AlCl₃.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfamoyl group.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The thiophene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of both a hydroxy-alkyl chain and a sulfamoyl group, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

methyl 3-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S3/c1-21-15(18)14-13(6-10-23-14)24(19,20)16-7-4-11(5-8-17)12-3-2-9-22-12/h2-3,6,9-11,16-17H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUPWXSVCABJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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